
8-methoxyquinoline-5-carboxylic Acid
Übersicht
Beschreibung
8-Methoxyquinoline-5-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in several studies. For instance, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene, demonstrating the versatility of the core structure in generating compounds with antimycobacterial activities . Another study reported the preparation of 5-hydroxyquinoline-8-carboxylic acid from 8-methylquinoline, which involved nitration, oxidation, and reduction steps, showcasing the chemical manipulability of the quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a crucial role in their biological activity. For example, the compound 13n, a derivative synthesized in one study, showed significant in vitro and in vivo antimycobacterial activities, which were attributed to its ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The molecular interactions between the quinoline derivatives and biological targets are often mediated by the functional groups attached to the quinoline core.
Chemical Reactions Analysis
The reactivity of this compound derivatives is highlighted by their ability to undergo various chemical reactions. Bromination of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, indicating the potential for further functionalization of the quinoline ring . Additionally, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved alcoholysis, bromination, and the introduction of different functional groups, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups, which is significant for its application in biological studies . The interactions of 8-aminoquinoline with nitro-substituted benzoic acids resulted in the formation of proton-transfer compounds, which were characterized by infrared spectroscopy and single-crystal X-ray diffraction methods, indicating the importance of hydrogen-bonding interactions in the crystal structures of these compounds .
Wissenschaftliche Forschungsanwendungen
Herbicidal Potential
8-Methoxyquinoline-5-carboxylic Acid and its derivatives demonstrate notable herbicidal activity. A study focused on the synthesis of 8-Methoxyquinoline-5-amino acetic acid, a derivative, and found it effective against weeds, with complete drying observed after 11 days of application. This highlights its potential in agricultural applications as an herbicide (A. E., Oke O.T., & O. A., 2015).
Chemosensory Applications
In the realm of environmental monitoring, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to this compound, shows promise as a selective chemosensor for cadmium. This compound can significantly enhance fluorescence in response to Cd2+ ions, which could be useful in detecting cadmium concentrations in waste effluent streams and food products (L. Prodi et al., 2001).
Antibacterial Properties
This compound derivatives have been explored for their antibacterial properties. A notable derivative designed for treating respiratory tract infections showed potent in vitro antibacterial activity against various respiratory pathogens, including resistant strains of bacteria. This compound also exhibited favorable profiles in preliminary toxicological and pharmacokinetic studies (T. Odagiri et al., 2018).
Photolabile Protecting Group in Biochemistry
Brominated derivatives of hydroxyquinoline, which include structural similarities to this compound, have been used as photolabile protecting groups for carboxylic acids. These compounds have shown high efficiency in photolysis and are useful in the controlled release of biological messengers (O. Fedoryak & T. M. Dore, 2002).
Synthesis of Antiparasitic Compounds
The 8-Aminoquinoline class, closely related to this compound, has shown significant antiparasitic activities. Studies on the individual enantiomers of these compounds reveal differential effects on efficacy and toxicity, influencing their therapeutic potential against diseases like malaria and pneumocystis pneumonia (N. Nanayakkara et al., 2008).
Fluorescence Applications in Biomedical Analysis
6-Methoxy-4-quinolone, a compound derived from a similar structural class as this compound, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This characteristic makes it useful in biomedical analysis and as a fluorescent labeling reagent (Junzo Hirano et al., 2004).
Safety and Hazards
The safety information for 8-methoxyquinoline-5-carboxylic Acid indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 8-methoxyquinoline-5-carboxylic acid, are known to bind to a diverse range of targets with high affinities . This suggests that this compound may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Quinoline derivatives, including this compound, are known to interact with their targets in a manner that influences cellular processes . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Given the broad-ranging pharmacological potential of quinoline derivatives , it is plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects
Result of Action
Given the diverse biological properties of quinoline derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound . .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives, which include 8-Methoxyquinoline-5-carboxylic Acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
8-methoxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMSHDHBOMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437492 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199871-63-1 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


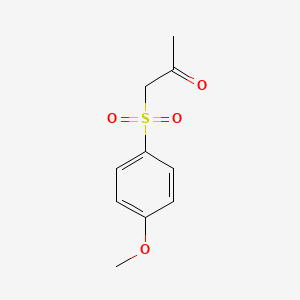
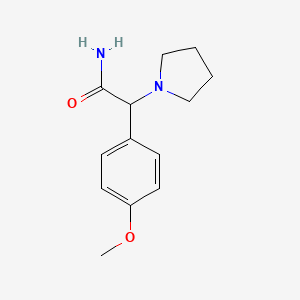
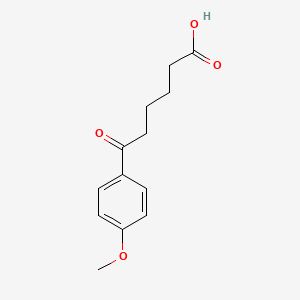
![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
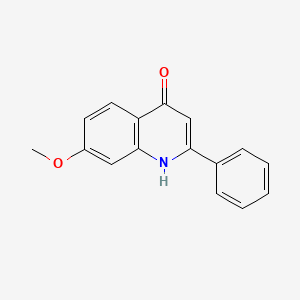
![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)
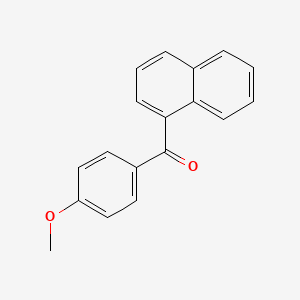
![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)

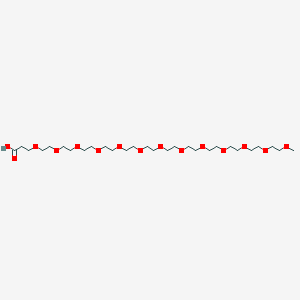

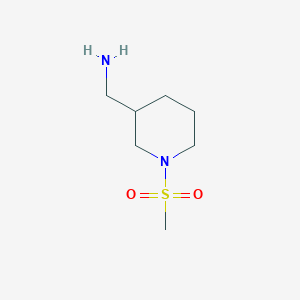
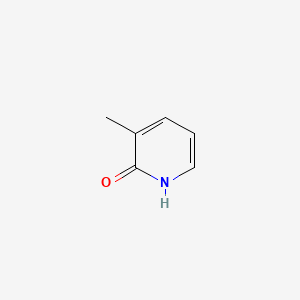
![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)